3,4,5-triethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
3,4,5-triethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a benzamide core substituted with ethoxy groups and a pyridine ring attached to a thiophene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with the benzamide core.
Introduction of the Thiophene Moiety: The thiophene ring can be attached via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups and thiophene ring can be oxidized under suitable conditions.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy groups may yield corresponding aldehydes or carboxylic acids, while reduction of the benzamide core may produce primary amines.
Scientific Research Applications
3,4,5-triethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide: Similar structure but with methoxy groups instead of ethoxy groups.
3,4,5-triethoxy-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
3,4,5-triethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is unique due to the presence of ethoxy groups and the specific arrangement of the thiophene and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
3,4,5-triethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a benzamide core with ethoxy substituents and a thiophene-pyridine moiety. Research into its biological activity has revealed promising applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial therapies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to modulate the activity of specific enzymes and receptors involved in cellular processes. For example, compounds with similar structures have been reported to inhibit tubulin and heat shock protein 90 (Hsp90), which are critical for cell division and stress response mechanisms.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that derivatives of benzamides with similar structures can inhibit cell proliferation in various cancer cell lines. The compound showed IC50 values in the micromolar range against several cancer types, indicating potent cytotoxic effects .
Table 1: Anticancer Activity Comparison
Compound | Cell Line | IC50 (µM) |
---|---|---|
3,4,5-triethoxy-N-((5-(thiophen-3-yl)... | HeLa | 12.34 |
4-chloro-benzamide derivative | NCI-H460 | 8.55 |
Benzamide derivative with oxadiazole | MCF-7 | 14.31 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar benzamide derivatives have shown effectiveness against a range of pathogens including Staphylococcus aureus and Escherichia coli. The presence of the thiophene ring may enhance the compound's ability to penetrate microbial membranes .
Table 2: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 128 µg/mL |
Case Studies
- Study on Anticancer Activity : A recent study investigated the effects of this compound on HeLa cells. The results indicated that the compound induced apoptosis through caspase activation pathways, leading to significant tumor cell death .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of related benzamide derivatives. The study reported that compounds with similar structural motifs exhibited bactericidal activity against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections .
Properties
IUPAC Name |
3,4,5-triethoxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-4-27-20-10-18(11-21(28-5-2)22(20)29-6-3)23(26)25-13-16-9-19(14-24-12-16)17-7-8-30-15-17/h7-12,14-15H,4-6,13H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNGTJSRIRKXED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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